

SRT 2183: Applications in Cancer Research

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Compound of Interest

Compound Name: **SRT 2183**
Cat. No.: **B1681107**

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Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SRT 2183 is a small molecule initially identified as a selective activator of Sirtuin-1 (SIRT1), an NAD⁺-dependent deacetylase.^{[1][2][3]} SIRT1 is a key regulator of various cellular processes, including cell survival, apoptosis, DNA repair, and metabolism, making it a target of interest in cancer therapy. **SRT 2183** has been investigated for its potential anti-cancer properties in various preclinical models. These notes provide an overview of its applications in cancer research, detailing its mechanism of action, effects on cancer cells, and protocols for relevant experiments.

It is important to note that while initially described as a direct SIRT1 activator, some studies have questioned this, suggesting potential SIRT1-independent mechanisms of action, such as the inhibition of p300 histone acetyltransferase.^{[4][5][6][7]} Researchers should consider this ongoing discussion when interpreting experimental results.

Key Applications in Cancer Research

- Induction of Apoptosis and Growth Arrest: **SRT 2183** has been shown to induce growth arrest and apoptosis in various cancer cell lines, particularly in hematological malignancies like acute lymphoblastic leukemia (ALL).^{[1][2][3][8]}

- Modulation of Key Signaling Pathways: The compound affects critical cancer-related pathways by deacetylating and thereby modulating the activity of transcription factors such as STAT3 and NF-κB.[1][2] It also leads to a reduction in the levels of the oncoprotein c-Myc.[1][2]
- DNA Damage Response: **SRT 2183** treatment can induce a DNA damage response, evidenced by the accumulation of phospho-H2A.X, a sensitive marker of DNA double-strand breaks.[1][2][3] This is accompanied by an upregulation of genes involved in the DNA damage response.[2][8]
- Combination Therapy: Research suggests that **SRT 2183** may enhance the anti-cancer effects of other therapies, such as HDAC inhibitors (e.g., LBH589), leading to a more significant upregulation of tumor suppressor genes like GADD45A and GADD45G.[8]

Data Presentation

Table 1: In Vitro Efficacy of **SRT 2183** in Cancer Cell Lines

Cell Line	Cancer Type	Parameter	Value	Time Point	Reference
Reh	Acute Lymphoblastic Leukemia	IC50 (Proliferation)	~8.7 μM	48 h	[3]
Nalm-6	Acute Lymphoblastic Leukemia	IC50 (Proliferation)	~3.2 μM	48 h	[3]
Various	Various	IC50 (Proliferation)	2 - 15 μM	48 h	[3]
Reh, Nalm-6, MOLT-4	Acute Lymphoblastic Leukemia	Concentration (Growth Arrest & Apoptosis)	1 - 20 μM	72 h	[8]

Table 2: Molecular Activity of **SRT 2183**

Parameter	Value	Reference
EC1.5 (SIRT1 Activation)	0.36 μ M	[1] [2] [3]

Experimental Protocols

Protocol 1: Cell Proliferation Assay

Objective: To determine the effect of **SRT 2183** on the proliferation of cancer cells.

Materials:

- Cancer cell lines (e.g., Reh, Nalm-6)
- Complete cell culture medium
- **SRT 2183** (stock solution in DMSO)
- 96-well cell culture plates
- BrdU Cell Proliferation Assay Kit
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 2×10^4 cells/well in 100 μ L of complete medium.
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **SRT 2183** in complete medium. Add 100 μ L of the diluted compound to the respective wells to achieve final concentrations ranging from 1 μ M to 20 μ M. Include a vehicle control (DMSO).
- Incubate the plates for 48 to 72 hours.

- 48 hours post-treatment, add BrdU reagent to each well according to the manufacturer's instructions.
- Incubate for an additional 24 hours.
- Measure BrdU incorporation using a microplate reader at the appropriate wavelength.
- Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Protocol 2: Western Blot Analysis for Phospho-H2A.X and c-Myc

Objective: To assess the effect of **SRT 2183** on DNA damage and oncoprotein levels.

Materials:

- Cancer cell lines (e.g., Reh, Ly3)
- **SRT 2183**
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (anti-phospho-H2A.X, anti-c-Myc, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **SRT 2183** (e.g., 5-10 μ M) for 24 hours.

- Harvest cells and lyse them in lysis buffer.
- Determine protein concentration using the BCA assay.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Use β-actin as a loading control to normalize protein levels.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the changes in mRNA levels of pro-apoptosis and DNA damage response genes.

Materials:

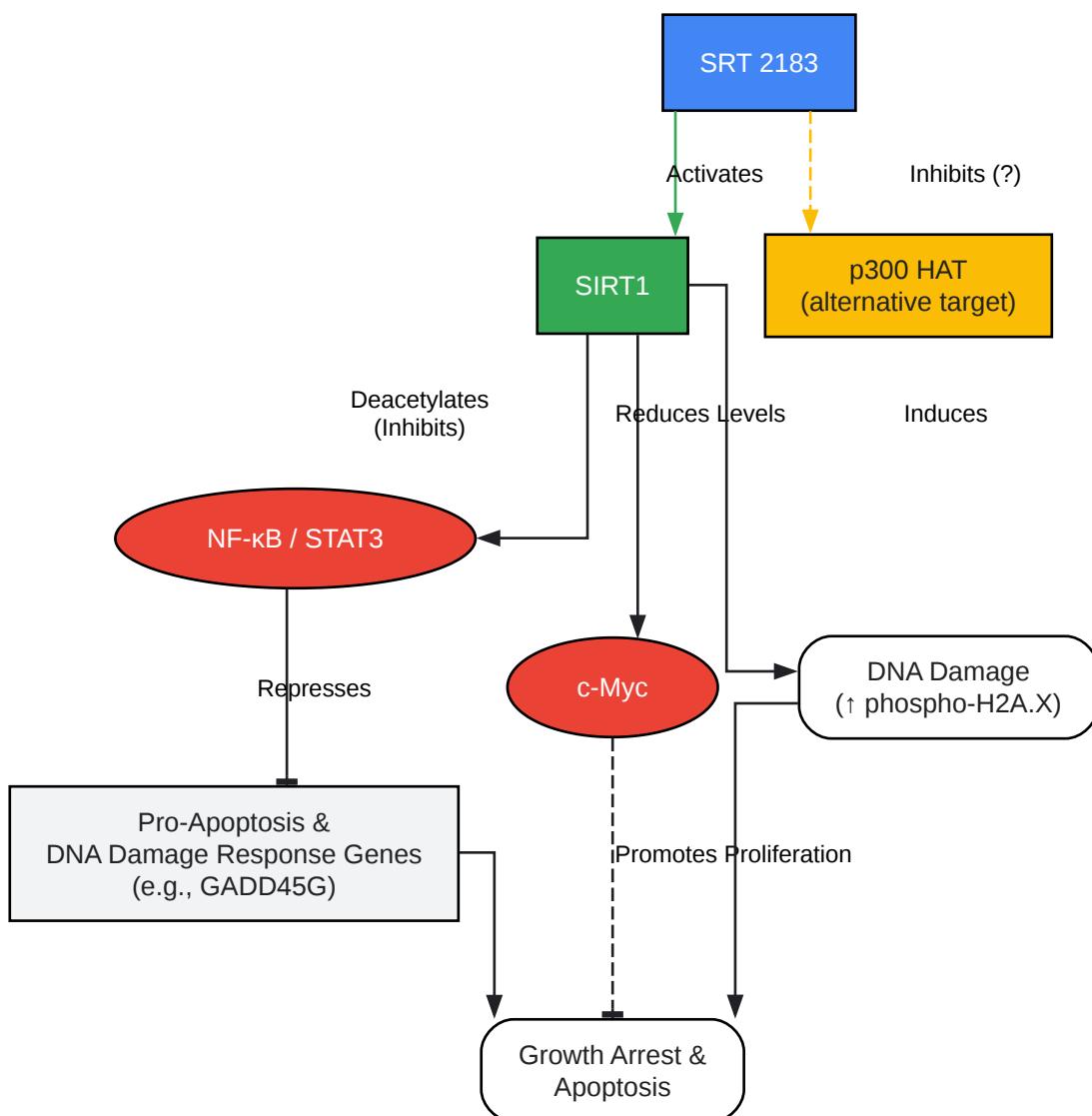
- Cancer cell lines
- **SRT 2183**
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix

- Primers for target genes (e.g., GADD45A, GADD45G) and a housekeeping gene (e.g., GAPDH)
- Real-time PCR system

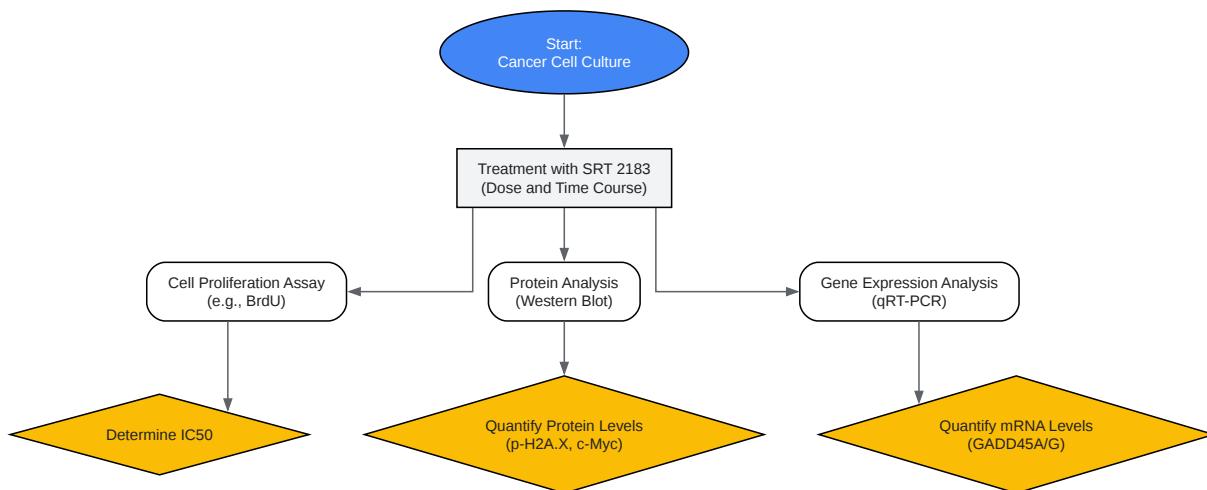
Procedure:

- Treat cells with **SRT 2183** for 24 hours.
- Extract total RNA using a commercial kit.
- Synthesize cDNA from 1 μ g of total RNA.
- Perform qRT-PCR using the synthesized cDNA, specific primers, and a qPCR master mix.
- Use the following cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
- Analyze the data using the $\Delta\Delta Ct$ method, normalizing the expression of target genes to the housekeeping gene.

Visualizations

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Caption: Proposed mechanism of action of **SRT 2183** in cancer cells.



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